N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-11-14-5-2-3-6-16(14)21(13)9-7-19-18(23)15-12-17-22(20-15)8-4-10-24-17/h2-3,5-6,11-12H,4,7-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGIHDKGFNBBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=NN4CCCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide involves multiple steps. The initial step typically includes the preparation of the indole derivative, followed by the formation of the pyrazolo[5,1-b][1,3]oxazine ring system. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications are being explored due to its pharmacological properties.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the pyrazolo-oxazine scaffold or analogous substituents.
Core Structure Modifications
Key Observations :
- Carboxamide vs.
- Substituent Diversity : Replacing the indole-ethyl group with a fluorinated aryl group (BK43139) could alter lipophilicity and metabolic stability .
Indole-Containing Analogs
Key Observations :
- Backbone Flexibility : Compound 6q (acrylamide) lacks the rigid pyrazolo-oxazine core, which may reduce conformational stability compared to the target compound .
- Amino Group Addition: The 6-amino substituent in the indazolyl analog () could enhance water solubility but may introduce metabolic liabilities .
Key Observations :
Physicochemical and Functional Implications
- Lipophilicity: The 2-methylindole-ethyl group in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., 6-amino in ) .
- Hydrogen-Bonding Capacity: The carboxamide group provides hydrogen-bond donors/acceptors, which are absent in ester or chlorosulfonyl derivatives .
- Synthetic Accessibility : Ethyl esters () and chlorosulfonyl derivatives () are common intermediates for further functionalization, whereas the target compound’s indole-ethyl group may require multi-step synthesis .
Biological Activity
N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₀N₄O₂
- Molecular Weight : 324.4 g/mol
- CAS Number : 1428349-01-2
The compound features a complex structure that includes both indole and pyrazolo[3,2-b][1,3]oxazine moieties. These structural components are known to contribute to various biological activities.
Indole derivatives have been shown to exhibit a wide range of biological activities, including:
- Antiviral Activity : Indole derivatives can inhibit viral replication through various pathways.
- Anti-inflammatory Effects : They modulate inflammatory responses by affecting cytokine production.
- Anticancer Properties : Many indole derivatives induce apoptosis in cancer cells and inhibit cell proliferation.
The specific compound under discussion has demonstrated the ability to induce cell apoptosis in a dose-dependent manner and arrest the cell cycle in the G2/M phase. This effect is likely mediated by the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can effectively inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| HCT116 (Colon Cancer) | 12.8 | |
| B-CLL (Chronic Lymphocytic Leukemia) | 10.5 |
These results suggest that the compound's mechanism may involve targeting specific pathways associated with cancer cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer effects, this compound has also shown promising antimicrobial activity against a variety of pathogens. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Case Studies
- Cell Cycle Arrest in Cancer Cells : A study demonstrated that treatment with the compound resulted in significant G2/M phase arrest in MCF-7 cells. The mechanism was attributed to disruption of microtubule dynamics, leading to apoptosis.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various bacterial strains and found that the compound exhibited potent activity comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
